In-Depth Technical Guide to Cilastatin-15N-d3
In-Depth Technical Guide to Cilastatin-15N-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilastatin-15N-d3 is a stable isotope-labeled derivative of cilastatin, a potent inhibitor of the renal enzyme dehydropeptidase-I (DHP-I). This technical guide provides a comprehensive overview of Cilastatin-15N-d3, including its chemical properties, synthesis, and applications, with a primary focus on its use as an internal standard in bioanalytical methods. Detailed experimental protocols for quantification and an exploration of cilastatin's mechanism of action are also presented.
Introduction
Cilastatin is a crucial pharmaceutical agent co-administered with the carbapenem antibiotic imipenem to prevent its rapid degradation by DHP-I in the kidneys.[1] This inhibition ensures therapeutic concentrations of imipenem in the urinary tract. Cilastatin-15N-d3, incorporating one nitrogen-15 atom and three deuterium atoms, serves as an ideal internal standard for the accurate quantification of cilastatin in biological matrices using mass spectrometry-based assays.[2][3] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it effectively corrects for variability in sample preparation and instrument response.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Cilastatin-15N-d3 is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | (Z)-7-(((2R)-2-(amino-15N)-2-carboxyethyl-1,1,2-d3)thio)-2-(((1S)-2,2-dimethylcyclopropane-1-carboxamido)hept-2-enoic acid | N/A |
| Molecular Formula | C₁₆H₂₃D₃N¹⁵NO₅S | N/A |
| Molecular Weight | Approximately 362.49 g/mol | N/A |
| CAS Number | 2738376-83-3 | N/A |
| Appearance | Solid | N/A |
| Purity | Typically ≥98% | N/A |
| Isotopic Enrichment | ≥99 atom % ¹⁵N; ≥99 atom % D | N/A |
Synthesis of Cilastatin-15N-d3
While a specific detailed synthesis of Cilastatin-15N-d3 is not publicly available, a plausible synthetic route can be devised based on the known synthesis of cilastatin and general methods for isotopic labeling. The synthesis involves the coupling of two key isotopically labeled precursors: L-Cysteine-15N-d3 and a derivative of (S)-2,2-dimethylcyclopropane-1-carboxylic acid, followed by reaction with a seven-carbon chain synthon.
A key intermediate, L-Cysteine-15N-d3, is commercially available.[2][3] The synthesis of the (S)-2,2-dimethylcyclopropane carboxamide moiety has also been described. The final steps would involve the condensation of these precursors to form the cilastatin backbone.
Mechanism of Action of Cilastatin
Cilastatin's primary mechanism of action is the competitive inhibition of dehydropeptidase-I (DHP-I), an enzyme located in the brush border of renal proximal tubule cells. DHP-I is responsible for the hydrolysis and inactivation of imipenem. By inhibiting DHP-I, cilastatin prevents the degradation of imipenem, thereby increasing its urinary concentration and therapeutic efficacy.
Beyond its role in antibiotic potentiation, cilastatin has demonstrated nephroprotective effects against various drugs, including cisplatin and vancomycin. This protection is attributed to its ability to interfere with cholesterol rafts in the proximal tubule cell membrane, which are implicated in the cellular uptake of certain nephrotoxic agents. Cilastatin also inhibits organic anion transporters (OATs), further reducing the renal accumulation of nephrotoxic compounds.
Experimental Protocols
Quantification of Cilastatin in Biological Fluids using LC-MS/MS with Cilastatin-15N-d3 Internal Standard
This section outlines a representative protocol for the quantification of cilastatin in human plasma. This method can be adapted for other biological matrices such as urine.
5.1.1. Sample Preparation (Protein Precipitation)
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To 100 µL of plasma sample, add 20 µL of Cilastatin-15N-d3 internal standard working solution (concentration to be optimized based on expected analyte levels).
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Add 400 µL of ice-cold acetonitrile to precipitate proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
5.1.2. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | To be optimized, e.g., start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
5.1.3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Cilastatin: [M+H]⁺ (nominal m/z 359.2); Cilastatin-15N-d3: [M+H]⁺ (nominal m/z 363.2) |
| Product Ions (m/z) | To be determined by infusion and fragmentation of pure standards. |
| Collision Energy | To be optimized for each transition. |
| Dwell Time | 100 ms |
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NMR Spectroscopy of Cilastatin-15N-d3
This section provides general guidelines for acquiring NMR spectra of Cilastatin-15N-d3.
5.2.1. Sample Preparation
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Dissolve 5-10 mg of Cilastatin-15N-d3 in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent will depend on the solubility of the compound and the desired NMR experiment.
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Transfer the solution to a 5 mm NMR tube.
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The final volume should be approximately 0.6 mL.
5.2.2. Data Acquisition
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¹H NMR: A standard one-dimensional proton NMR spectrum should be acquired. The presence of deuterium will lead to the absence of signals corresponding to the deuterated positions and may cause splitting of adjacent proton signals due to deuterium coupling.
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¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show signals for all carbon atoms. The carbon attached to the ¹⁵N may show a doublet due to ¹³C-¹⁵N coupling.
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¹⁵N NMR: Direct or indirect detection methods (e.g., HSQC, HMBC) can be used to observe the ¹⁵N signal. The chemical shift will be characteristic of the nitrogen in an amino group.
Data Presentation
The following tables summarize key quantitative data related to the analysis of cilastatin.
Table 2: Representative LC-MS/MS Parameters (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cilastatin | 359.2 | 158.1 | 25 |
| Cilastatin-15N-d3 | 363.2 | 162.1 | 25 |
Table 3: Validation Parameters for a Hypothetical Cilastatin LC-MS/MS Assay
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Conclusion
Cilastatin-15N-d3 is an indispensable tool for the accurate and precise quantification of cilastatin in complex biological matrices. Its use as an internal standard in LC-MS/MS assays ensures reliable data for pharmacokinetic, toxicokinetic, and clinical studies. This technical guide has provided a detailed overview of the properties, synthesis, and analytical methodologies related to Cilastatin-15N-d3, as well as an in-depth look at the mechanism of action of its parent compound, cilastatin. The provided experimental protocols and data serve as a valuable resource for researchers and scientists in the field of drug development and bioanalysis.
